1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[45]decan-8-yl)ethanone is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspirodecane and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then further reacted with appropriate reagents to introduce the hydroxyethyl and ethanone functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The diazaspirodecane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazaspirodecane derivatives.
Scientific Research Applications
1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the diazaspirodecane ring can interact with hydrophobic pockets, leading to modulation of biological pathways .
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decan: Similar spirocyclic structure but with different functional groups.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Another spirocyclic compound with applications in material science.
Uniqueness: 1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[45]decan-8-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl]ethanone |
InChI |
InChI=1S/C12H22N2O2/c1-11(16)14-6-3-12(4-7-14)2-5-13(10-12)8-9-15/h15H,2-10H2,1H3 |
InChI Key |
FNJCXUITTMQFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CCN(C2)CCO |
Origin of Product |
United States |
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